

Technical Support Center: Vehicle Selection for SRI-31142 In Vivo Administration

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This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the in vivo administration of **SRI-31142**. The following sections offer a comprehensive overview of vehicle selection, formulation protocols, and answers to frequently asked questions.

Physicochemical Properties of SRI-31142

A clear understanding of the physicochemical properties of **SRI-31142** is fundamental to selecting an appropriate vehicle for in vivo studies. The available data is summarized in the table below.



Property	Value	Source
Molecular Formula	C29H24N6	ChemBK[1]
Molecular Weight	456.54 g/mol	ChemBK[1]
Appearance	Solid, white to off-white powder	MedchemExpress.com[2]
Solubility in DMSO	5 mg/mL (10.95 mM); requires sonication. It is noted that hygroscopic DMSO can affect solubility, and newly opened DMSO is recommended.	MedchemExpress.com[2]
Predicted LogP	4.8 ± 0.7	Patsnap Synapse[3]
Aqueous Solubility	Not experimentally determined in available literature. Based on the high LogP and solubility in organic solvents, it is predicted to be poorly soluble in aqueous solutions.	Inferred

Recommended In Vivo Vehicle and Administration Protocol

Based on published preclinical studies, a standard vehicle and protocol for the administration of **SRI-31142** in rats has been established. This formulation has been successfully used in behavioral and pharmacokinetic evaluations.

Vehicle Composition

For in vivo administration, SRI-31142 was dissolved in a vehicle composed of:

- 5% Dimethyl Sulfoxide (DMSO)
- 5% Cremophor EL
- 90% Saline (0.9% NaCl)



This vehicle composition is suitable for intraperitoneal (i.p.) injection.

Experimental Protocol for Formulation Preparation

The following protocol outlines the steps to prepare the **SRI-31142** formulation for in vivo administration:

- Prepare a 20X Stock of Cremophor EL in DMSO:
 - Mix equal volumes of DMSO and Cremophor EL. For example, to prepare 1 mL of the 20X stock, mix 0.5 mL of DMSO and 0.5 mL of Cremophor EL.
- Dissolve SRI-31142 in the DMSO/Cremophor EL Stock:
 - Weigh the required amount of SRI-31142.
 - Add the appropriate volume of the 20X DMSO/Cremophor EL stock to achieve a 20-fold higher concentration than the final desired dosing solution.
 - Vortex and sonicate the mixture until the SRI-31142 is completely dissolved.
- · Prepare the Final Dosing Solution:
 - \circ Slowly add 19 parts of sterile 0.9% saline to 1 part of the **SRI-31142** stock solution while vortexing. For example, to prepare 1 mL of the final solution, add 950 μ L of saline to 50 μ L of the **SRI-31142** stock.
 - The final concentration of the vehicle components will be 5% DMSO and 5% Cremophor EL.
- Administration:
 - Administer the final solution to the animals via intraperitoneal (i.p.) injection at the desired dose.

Vehicle Selection Workflow

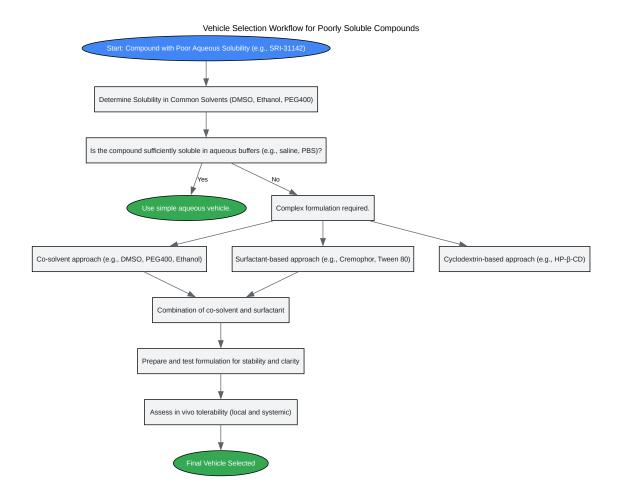


Troubleshooting & Optimization

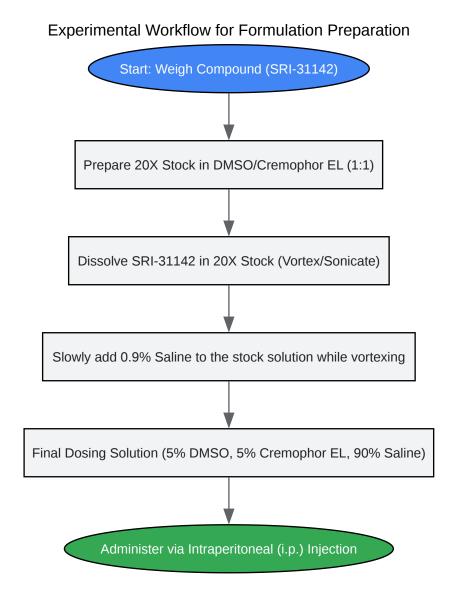
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The selection of an appropriate vehicle for a poorly soluble compound like **SRI-31142** is a critical step in experimental design. The following diagram illustrates a general decision-making workflow.









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